2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate
Description
The compound 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate is a benzofuran derivative featuring a fused indole substituent. Its structure includes a benzo[3,4-b]furan core substituted with a 1-ethylindol-3-yl methylene group at position 2, a methyl group at position 7, and an acetyloxy group at position 4.
Properties
Molecular Formula |
C22H19NO4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C22H19NO4/c1-4-23-12-15(16-7-5-6-8-18(16)23)11-20-21(25)17-9-10-19(26-14(3)24)13(2)22(17)27-20/h5-12H,4H2,1-3H3/b20-11+ |
InChI Key |
LHPXQWNLVJCOEG-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzo-furan ring can be synthesized through the radical bromination of a methyl group followed by a phosphonate reaction . The final step involves the acetylation of the hydroxyl group to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-acetic acid derivatives.
Reduction: The carbonyl group in the benzo-furan ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of Lewis acids.
Major Products
Oxidation: Indole-3-acetic acid derivatives.
Reduction: Alcohol derivatives of the benzo-furan ring.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Overview
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material sciences. Its unique structural features contribute to a range of biological activities, making it a candidate for further research and application.
Medicinal Chemistry
The compound exhibits potential pharmacological properties due to its unique structure, which combines elements of indole and furan. These features may contribute to various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of indole and furan compounds can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : Research indicates that compounds with similar structural motifs have shown effectiveness against bacterial and fungal strains. The compound may disrupt microbial cell membranes or interfere with metabolic processes.
Material Sciences
The unique chemical structure of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate also lends itself to applications in material sciences:
- Organic Electronics : Due to its electronic properties, this compound can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The π-conjugated system may enhance charge transport properties.
Synthesis and Derivative Development
The synthesis of this compound allows for the exploration of various derivatives, which can lead to the discovery of new compounds with enhanced biological activity or improved material properties. Research into synthetic routes can yield insights into optimizing yields and purities.
Case Study 1: Anticancer Activity
A study conducted on a series of indole derivatives demonstrated that compounds similar to 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial activity of furan-containing compounds against Staphylococcus aureus and Escherichia coli. The study indicated that the presence of the furan moiety enhances membrane disruption, leading to cell lysis.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The benzo-furan ring can interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: The 3-pyridylmethylene substituent in the sulfonate analog () correlates with SMase D inhibition, suggesting that electron-withdrawing or aromatic groups at position 2 enhance enzyme-targeting capabilities .
Position 6 Modifications :
- The acetyloxy group in the target compound contrasts with the 4-chloro-benzenesulphonate () and methoxyacetate () groups. These polar substituents likely influence solubility and membrane permeability.
Mechanistic and Binding Insights
- SMase D Inhibition: The sulfonate analog () inhibits SMase D, a sphingomyelinase implicated in spider venom toxicity. Compound 5 (Table 2) showed the highest activity, suggesting that substituent bulk and electronegativity at position 6 (e.g., sulfonate vs. acetate) critically modulate enzyme interaction .
- Metal Interaction: While the target compound’s metal-binding capacity is unreported, analogs with pyridyl or sulfonate groups () may exhibit higher metal affinity due to lone-pair donors.
Biological Activity
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₉NO₃
- Molecular Weight : 305.36 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound shows cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line but generally fall within the range of 10–30 µM.
- Anti-inflammatory Effects : Research has demonstrated that the compound may inhibit pro-inflammatory cytokines, thus potentially reducing inflammation in various models.
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effects of 2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate on different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-MEL-28 (Melanoma) | 18.65 ± 1.16 | Induction of ROS production |
| MCF-7 (Breast Cancer) | 25.00 ± 2.00 | Apoptosis via mitochondrial pathway |
| HCT116 (Colon Cancer) | 15.00 ± 0.75 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Melanoma Cells : A recent study investigated the effects of the compound on SK-MEL-28 melanoma cells, revealing that it significantly increased reactive oxygen species (ROS) levels, leading to apoptosis in a concentration-dependent manner .
- Breast Cancer Model : Another study highlighted its efficacy against MCF-7 breast cancer cells, where it was found to induce apoptosis through mitochondrial pathways and inhibit cell proliferation effectively .
- Inflammation Model : Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
